Cas no 82874-96-2 (Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester)

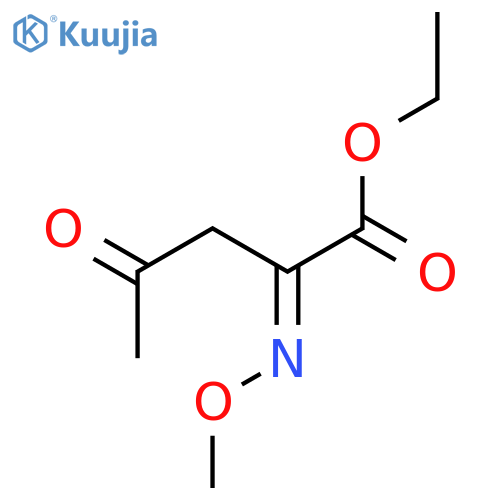

82874-96-2 structure

商品名:Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester

Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester

- ETHYL 2-(METHOXYIMINO)-4-OXOPENTANOATE

- ethyl 2-methoxyimino-4-oxopentanoate

- HDMJBDNQNKWAHU-UHFFFAOYSA-N

- 82874-96-2

- SCHEMBL950647

- AB44713

- ethyl 2-(n-(methoxy)imino)-4-oxopentanoate

- 2-Methoxyimino-4-oxo-pentanoic acid ethyl ester

- DTXSID80343341

-

- インチ: InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3

- InChIKey: HDMJBDNQNKWAHU-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(=NOC)CC(=O)C

計算された属性

- せいみつぶんしりょう: 187.08400

- どういたいしつりょう: 187.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 65Ų

じっけんとくせい

- PSA: 64.96000

- LogP: 0.53100

Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester セキュリティ情報

Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550768-1g |

Ethyl 2-(methoxyimino)-4-oxopentanoate |

82874-96-2 | 98% | 1g |

¥5208.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550768-5g |

Ethyl 2-(methoxyimino)-4-oxopentanoate |

82874-96-2 | 98% | 5g |

¥16926.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550768-250mg |

Ethyl 2-(methoxyimino)-4-oxopentanoate |

82874-96-2 | 98% | 250mg |

¥3255.00 | 2024-07-28 |

Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

82874-96-2 (Pentanoicacid, 2-(methoxyimino)-4-oxo-, ethyl ester) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬